(1R)-1-(2-Bromophenyl)ethane-1,2-diamine
Description
“(1R)-1-(2-Bromophenyl)ethane-1,2-diamine” is a chiral diamine featuring a brominated aromatic ring and an ethane-1,2-diamine backbone. Its stereochemistry at the C1 position (R-configuration) and the electron-withdrawing bromine substituent on the phenyl group make it a structurally unique compound. This molecule is primarily utilized as a precursor or ligand in asymmetric catalysis and pharmaceutical synthesis. For instance, chiral diamines derived from ethane-1,2-diamine frameworks are employed in enantioselective reactions, such as oxidative coupling, where stereochemical control is critical . While direct literature on its applications is sparse, structurally analogous compounds (e.g., camphor-derived diamines) demonstrate utility in coordination chemistry and biological activity studies .
Key physicochemical properties (from available data):
| Property | Value |
|---|---|
| Molecular formula | C₈H₁₂BrN₂ |
| Molecular weight | 231.10 g/mol (free base) |
| CAS No. | 1391541-88-0 (as 2HCl salt) |
| Stereochemistry | (1R)-configuration |
| Key functional groups | 2-Bromophenyl, ethane-1,2-diamine |
Properties
CAS No. |
113974-28-0 |
|---|---|
Molecular Formula |
C8H11BrN2 |
Molecular Weight |
215.09 g/mol |
IUPAC Name |
(1R)-1-(2-bromophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H11BrN2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m0/s1 |
InChI Key |
PAMGDOWWTHYUTI-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CN)N)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Bromophenyl)ethane-1,2-diamine typically involves the bromination of a suitable precursor followed by the introduction of the amine groups. One common method is the bromination of (1R)-1-phenylethane-1,2-diamine using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-Bromophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of (1R)-1-phenylethane-1,2-diamine.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: (1R)-1-phenylethane-1,2-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R)-1-(2-Bromophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential therapeutic agent or intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1R)-1-(2-Bromophenyl)ethane-1,2-diamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and amine groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Diamine Linkers
a. Ethane-1,2-diamine vs. Propane-1,3-diamine Derivatives
Compounds with ethane-1,2-diamine backbones, such as “(1R)-1-(2-Bromophenyl)ethane-1,2-diamine,” are compared to propane-1,3-diamine analogues in biological and synthetic contexts:
For example, propane-1,3-diamine-linked compounds (e.g., 11 , 14 , 15 ) exhibit superior antimycobacterial activity but higher cytotoxicity, likely due to increased membrane permeability from the longer chain . In contrast, ethane-1,2-diamine derivatives are more stable under synthetic conditions, making them preferable for imidazoline formation .
Halogen-Substituted Phenyl Diamines
The position and type of halogen substituents significantly influence reactivity and applications:
The 2-bromo substitution in the target compound optimizes steric and electronic interactions in asymmetric catalysis, whereas 3-bromo isomers exhibit reduced stereochemical control . Fluorinated derivatives, such as the 2-fluoro-5-CF₃ analogue, show enhanced bioavailability, making them candidates for drug discovery .
Aliphatic vs. Aromatic Diamines
Aliphatic diamines (e.g., DETA, TETA) and aromatic diamines are compared for corrosion inhibition and coordination chemistry:
Aromatic diamines exhibit superior stereochemical control in catalysis due to rigid aryl groups, while aliphatic diamines are more flexible, enhancing their ability to adsorb onto metal surfaces for corrosion inhibition .
Piperazine-2,3-dione Derivatives
Ethane-1,2-diamine derivatives are precursors for piperazine-2,3-diones with anthelmintic activity:
The target compound’s ethane-1,2-diamine framework, when cyclized with diethyl oxalate, enhances lipophilicity and parasite growth inhibition compared to unmodified piperazine .
Key Research Findings
- Synthetic Challenges : Ethane-1,2-diamine derivatives are prone to dealkylation under high temperatures, necessitating controlled conditions during imidazoline synthesis .
- Biological Trade-offs : Propane-1,3-diamine derivatives offer enhanced antimicrobial activity but at the cost of cytotoxicity, limiting therapeutic utility .
- Catalytic Superiority : Chiral 2-bromophenyl diamines outperform fluorinated or unsubstituted analogues in enantioselective reactions due to optimal steric bulk .
Biological Activity
(1R)-1-(2-Bromophenyl)ethane-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C8H10BrN2 and a molecular weight of approximately 216.08 g/mol. The structure features an ethane backbone with two amine groups and a bromophenyl substituent, which contributes to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Binding Affinity : The bromophenyl group enhances the compound's ability to interact with various biological targets, including enzymes and receptors. This interaction can lead to modulation of biological pathways.
- Reactivity with Biomolecules : The amine functional groups allow for typical amine reactions, such as nucleophilic attacks on electrophiles, which can influence its pharmacological profile.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Properties : Preliminary studies suggest that the compound may have cytotoxic effects against certain cancer cell lines. It is hypothesized that the bromine substituent plays a role in enhancing these effects by influencing the compound's electronic properties.
- Antimicrobial Activity : The compound has shown potential antimicrobial properties, making it a candidate for further exploration in drug development against infectious diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated significant cytotoxicity against leukemia cell lines, suggesting potential as an anticancer agent. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria, indicating possible use in treating bacterial infections. |
| Study 3 | Mechanistic Studies | Investigated binding interactions with specific enzymes; results indicated strong affinity for target proteins involved in cancer metabolism. |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (1R)-1-(2-Chlorophenyl)ethane-1,2-diamine | C8H10ClN2 | Chlorine instead of bromine; different electronic properties may affect activity. |
| (1R)-1-(4-Bromophenyl)ethane-1,2-diamine | C8H10BrN2 | Different bromophenyl substitution; may exhibit varied biological activities. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
